Fivefold Mobility Gain via Melt-Processing Versus Conventional Vacuum Evaporation
Melt-processing of 5,5′-bis(4-hexylphenyl)-2,2′-bithiophene (DH-PTTP) yields a fivefold improvement in field-effect hole mobility compared with conventional devices fabricated by vacuum evaporation of the same compound [1]. The melt-processing route exploits the compound's smectic A liquid-crystalline phase to induce homeotropic molecular alignment in the transistor channel, eliminating the need for solvents or vacuum-deposition equipment entirely [1]. In contrast, vacuum-evaporated films of DH-PTTP lack this controlled monodomain morphology and deliver substantially lower mobility.
| Evidence Dimension | Field-effect hole mobility (processing-method comparison) |
|---|---|
| Target Compound Data | Fivefold mobility enhancement (melt-processed DH-PTTP) |
| Comparator Or Baseline | Conventional vacuum-evaporated DH-PTTP devices |
| Quantified Difference | 5× improvement factor |
| Conditions | OFET devices with homeotropically aligned DH-PTTP films; melt-processing into the smectic A mesophase on OTS-treated SiO₂/Si substrates (Adv. Mater. 2007, 19, 805–809). |
Why This Matters
Procurement of this compound enables a solvent-free, vacuum-free device fabrication route that delivers a fivefold mobility advantage over the same material deposited by standard evaporation, reducing both processing complexity and performance trade-offs.
- [1] Maunoury, J. C.; Howse, J. R.; Turner, M. L. Melt-Processing of Conjugated Liquid Crystals: A Simple Route to Fabricate OFETs. Adv. Mater. 2007, 19 (6), 805–809. DOI: 10.1002/adma.200602859. View Source
